![molecular formula C19H20N2O2S B2979395 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide CAS No. 852139-33-4](/img/structure/B2979395.png)
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide
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Overview
Description
“N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide” is a chemical compound that contains a carbazole group. The carbazole group is a tricyclic compound that consists of two benzene rings fused onto a five-membered nitrogen-containing ring . This compound is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro-, which has a molecular weight of 171.2383 .
Synthesis Analysis
The synthesis of such compounds often involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The process can lead to the formation of various functionalized tetrahydrocarbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H13N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound depend on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 171.2383 . More detailed properties such as melting point, boiling point, solubility, and spectral data were not found in the retrieved sources.Scientific Research Applications
- Anticancer Potential : Researchers have explored the use of this compound as a lead compound for developing novel anticancer drugs. Its unique structure and potential interactions with cellular targets make it an interesting candidate for further investigation .
- Regioselective Oxidation : Researchers have developed methods to directly oxygenate 2,3,4,9-tetrahydro-1H-carbazoles, yielding 2,3,4,9-tetrahydro-1H-carbazol-1-ones. These compounds serve as valuable intermediates for further functionalization and synthesis of diverse tetrahydrocarbazole derivatives .
- Polymerization Catalysts : In related work, N-vinyl carbazole polymerization using catalysts like ceric ammonium nitrate (CAN), cupric nitrate, and ferric nitrate has been studied. These reactions have implications for materials science and polymer chemistry .
- Antibacterial and Antifungal Properties : Tetrahydrocarbazole derivatives, including our compound of interest, have demonstrated antibacterial and antifungal activities. Researchers continue to explore their potential as therapeutic agents .
- Hypoglycemic and Hypolipidemic Effects : Investigations into the metabolic effects of tetrahydrocarbazoles suggest possible benefits in managing blood glucose levels and lipid profiles .
- Electrodes and Conductive Polymers : The polymerization of N-vinyl carbazole using various catalysts has implications for conductive materials and electrochemical applications. These materials find use in sensors, batteries, and electronic devices .
Drug Development and Medicinal Chemistry
Organic Synthesis and Chemical Transformations
Biological Activity and Pharmacology
Materials Science and Electrochemistry
Future Directions
The future directions for the study of this compound could involve further exploration of its biological activity and potential applications in medicine, given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives . Additionally, more research could be done to optimize the synthesis process and explore other potential reactions involving this compound .
properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-24(23,15-6-2-1-3-7-15)20-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)21-19/h1-3,6-7,10-12,20-21H,4-5,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPUJFLMEGGUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide |
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